(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
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Description
(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is a useful research compound. Its molecular formula is C29H56O4Si2 and its molecular weight is 524.933. The purity is usually 95%.
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Biological Activity
The compound (3aS,4S,5S,6aR)-5-((tert-butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H38O4Si2, indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions. The structure features a cyclopentane ring fused with a furan moiety, which is significant for its biological activity.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various microbial strains. Its unique structural features could enhance its interaction with microbial cell membranes, leading to increased efficacy as an antimicrobial agent.
- Antioxidant Properties : Compounds with similar structural motifs often demonstrate antioxidant activity due to the presence of hydroxyl groups. These groups can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
- Cytotoxicity : Some studies have indicated that derivatives of this compound may possess cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through various pathways, although specific mechanisms for this compound require further investigation .
- Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer and inflammation. Research into similar compounds has shown promise in inhibiting specific enzymes involved in these pathways .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Key Intermediates : The initial step often includes the formation of the cyclopentane core through ring-closing reactions or cycloaddition methods.
- Functionalization : Subsequent reactions introduce silyl protecting groups and other functional groups necessary for biological activity.
- Purification and Characterization : Final products are purified using chromatography and characterized through techniques such as NMR and mass spectrometry to confirm structure and purity.
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
Properties
IUPAC Name |
(3aS,4S,5S,6aR)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methylnon-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O4Si2/c1-13-14-15-21(2)18-22(32-34(9,10)28(3,4)5)16-17-23-24-19-27(30)31-25(24)20-26(23)33-35(11,12)29(6,7)8/h16-17,21-26H,13-15,18-20H2,1-12H3/b17-16+/t21?,22-,23+,24+,25-,26+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKWBXQWAOGUTD-JYRPOALVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC2C1CC(=O)O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)C[C@@H](/C=C/[C@@H]1[C@H](C[C@@H]2[C@H]1CC(=O)O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O4Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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